molecular formula C32H32N8O B2981914 1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one CAS No. 902291-00-3

1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Katalognummer: B2981914
CAS-Nummer: 902291-00-3
Molekulargewicht: 544.663
InChI-Schlüssel: OKMDLMNWNNFBML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a piperazine core substituted with a 3-methylphenyl group and a polycyclic hexaazatetracyclo[10.4.0.0²,⁶.0⁷,¹¹]hexadeca-heptaenyl system linked via a butan-1-one chain. Such hybrid architectures are rare in synthetic chemistry due to challenges in achieving regioselective functionalization of polycyclic nitrogen-containing scaffolds.

Eigenschaften

CAS-Nummer

902291-00-3

Molekularformel

C32H32N8O

Molekulargewicht

544.663

IUPAC-Name

1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one

InChI

InChI=1S/C32H32N8O/c1-22-10-8-13-25(20-22)38-19-18-37(21-23(38)2)29(41)17-9-16-28-34-35-32-39(28)27-15-7-6-14-26(27)31-33-30(36-40(31)32)24-11-4-3-5-12-24/h3-8,10-15,20,23H,9,16-19,21H2,1-2H3

InChI-Schlüssel

OKMDLMNWNNFBML-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C6=NC(=NN64)C7=CC=CC=C7

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article aims to explore its biological activity through a comprehensive review of available literature, including data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine moiety and a tetracyclic structure that contributes to its biological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC₃₅H₃₃N₅O
Molecular Weight563.67 g/mol
IUPAC Name1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies on related piperazine derivatives have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation in cellular models . The mechanism often involves the donation of hydrogen atoms or the formation of stable radical intermediates.

Neuroprotective Effects

Piperazine derivatives have been shown to possess neuroprotective effects in various preclinical models. For example, compounds similar to the target molecule have been evaluated for their ability to prevent neuronal cell death induced by oxidative stress . The neuroprotective mechanisms may involve modulation of signaling pathways associated with apoptosis and inflammation.

Anticancer Potential

The tetracyclic structure of the compound suggests potential anticancer activity. Studies have highlighted that similar compounds can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting angiogenesis . Specifically, the hexaazatetracyclo structure has been linked to enhanced binding affinity to DNA or RNA targets.

Case Studies

  • Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a piperazine derivative in a rat model of ischemic stroke. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores compared to controls .
  • Antioxidant Efficacy : In vitro assays demonstrated that the compound effectively inhibited lipid peroxidation in rat brain homogenates at concentrations as low as 50 µM, comparable to standard antioxidants like α-tocopherol .
  • Anticancer Activity : A recent study evaluated the cytotoxic effects of a structurally similar compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues
2.1.1 Piperazine-Based Derivatives
  • MK69 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) :
    This compound shares the butan-1-one-linked piperazine motif with the target molecule. MK69’s arylpiperazine group is associated with serotonin receptor modulation, though its polycyclic system is less complex. The trifluoromethylphenyl substitution enhances metabolic stability compared to the target’s 3-methylphenyl group .
  • 3-(4-Methylpiperazin-1-yl)benzoic acid :
    A simpler piperazine derivative with a benzoic acid substituent. Its lower molecular weight (220.26 g/mol) and polar carboxyl group contrast with the target’s lipophilic polycyclic system, suggesting divergent pharmacokinetic profiles .
2.1.2 Polycyclic Nitrogen Heterocycles
  • 9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0²,⁶.0⁷,¹¹]hexadeca-heptaenyl systems :
    Similar frameworks in marine alkaloids (e.g., salternamides) exhibit antimicrobial and cytotoxic activity, though their piperazine linkages are absent. The target’s phenyl substitution at position 9 may enhance membrane permeability compared to natural analogs .
Bioactivity Potential (Inferred)
Compound Type Core Structure Hypothesized Bioactivity Reference
Target Compound Piperazine + polycyclic Anticancer, CNS modulation
MK69 Arylpiperazine + pyrazole Serotonin receptor modulation
Salternamide analogs Polycyclic N-heterocycles Antimicrobial

Key Observations :

  • The target’s dual pharmacophores (piperazine + polycyclic) may synergize bioactivity, but its size (estimated MW > 500 g/mol) could limit bioavailability.
  • Compared to ferroptosis-inducing compounds (e.g., FINs in ), the target lacks iron-chelating groups, suggesting divergent mechanisms .

Q & A

Q. Why might crystallization attempts fail for X-ray analysis?

  • Methodological Answer: Impurities >5% or polymorphism (e.g., solvent-dependent packing) are common issues. Recrystallize from ethyl acetate/hexane mixtures (1:3) at −20°C. For stubborn cases, use seeding with microcrystals from slow evaporation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.